molecular formula C19H17FN2O2S B284447 2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B284447
M. Wt: 356.4 g/mol
InChI Key: BNQWASNIOZIIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, also known as ETAA, is a synthetic compound that belongs to the family of thiazole derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide acts as an allosteric inhibitor of certain kinases, binding to a site on the enzyme that is distinct from the active site. This binding causes a conformational change in the enzyme, which inhibits its activity. The precise mechanism of action of this compound is still being studied, but it is thought to involve changes in the structure and dynamics of the protein.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of certain kinases in vitro, which can lead to changes in cell signaling pathways and cellular processes. It has also been shown to inhibit the growth of cancer cells in vitro. The exact biochemical and physiological effects of this compound are still being studied, but it has the potential to be a valuable tool in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its specificity for certain kinases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful control of experimental conditions and dosage is necessary to minimize these effects.

Future Directions

There are several future directions for research on 2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its effectiveness in vivo and its potential use as a cancer treatment. Another area of interest is its use as a tool to study the activity of specific kinases and their role in cellular processes. As more is learned about the mechanism of action of this compound, it may be possible to develop more specific inhibitors for these enzymes.

Synthesis Methods

The synthesis of 2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-ethylphenol with 4-(4-fluorophenyl)-2-thiocyanatoacetamide in the presence of a base. The resulting product is then treated with acid to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential use in scientific research as a tool to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of certain kinases, such as JNK and ERK, which play a role in cell signaling pathways. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-ethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17FN2O2S/c1-2-13-5-3-4-6-17(13)24-11-18(23)22-19-21-16(12-25-19)14-7-9-15(20)10-8-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)

InChI Key

BNQWASNIOZIIHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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